Pavinetant
Overview
Description
Pavinetant, also known by its developmental code names MLE-4901, AZD-4901, AZD-2624, and AZ-12472520, is a small-molecule, orally active, selective neurokinin-3 (NK3) receptor antagonist. It was developed by AstraZeneca and Millendo Therapeutics for the treatment of hot flashes and polycystic ovary syndrome (PCOS). This compound was also investigated for the treatment of schizophrenia, but development was discontinued due to lack of effectiveness .
Preparation Methods
The synthesis of Pavinetant involves multiple steps, starting with the preparation of the quinoline core. The key synthetic route includes the formation of 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid, which is then coupled with (1S)-1-phenylpropylamine to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Pavinetant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines and alcohols.
Scientific Research Applications
Pavinetant has been extensively studied for its potential therapeutic applications:
Chemistry: this compound serves as a model compound for studying NK3 receptor antagonists and their chemical properties.
Biology: It is used in research to understand the role of NK3 receptors in various biological processes.
Medicine: this compound was investigated for the treatment of hot flashes, PCOS, and schizophrenia. Although its development was discontinued, it provided valuable insights into the treatment of these conditions.
Industry: This compound’s synthesis and production methods are studied to improve industrial processes for manufacturing similar compounds
Mechanism of Action
Pavinetant exerts its effects by selectively antagonizing the neurokinin-3 (NK3) receptor. This receptor is involved in the regulation of various physiological processes, including hormone secretion and neuronal signaling. By blocking NK3 receptors, this compound modulates the release of neurotransmitters and hormones, thereby alleviating symptoms associated with hot flashes and PCOS .
Comparison with Similar Compounds
Pavinetant is unique among NK3 receptor antagonists due to its high selectivity and oral bioavailability. Similar compounds include:
Properties
IUPAC Name |
3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBBBAHNIWFOD-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10916204 | |
Record name | Pavinetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941690-55-7 | |
Record name | 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941690-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pavinetant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pavinetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11692 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pavinetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAVINETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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